![molecular formula C13H12ClNO2S B13365559 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13365559.png)
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone is a chemical compound with a unique structure that combines a pyridinone core with a chlorophenyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl thiol and 4-hydroxy-1,6-dimethyl-2(1H)-pyridinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has been studied for its antiviral and antimicrobial activities.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole:
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone is unique due to its combination of a pyridinone core with a chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C13H12ClNO2S |
|---|---|
分子量 |
281.76 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-4-hydroxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C13H12ClNO2S/c1-8-7-11(16)12(13(17)15(8)2)18-10-5-3-9(14)4-6-10/h3-7,16H,1-2H3 |
InChI 键 |
LWGYMKHNRXPWMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1C)SC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
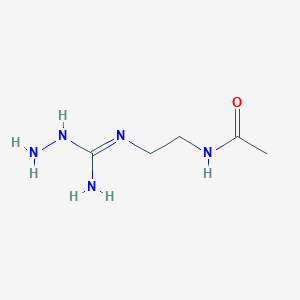
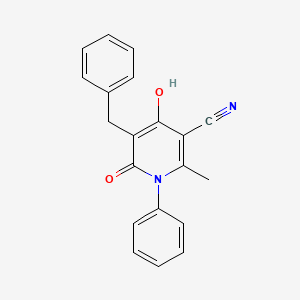
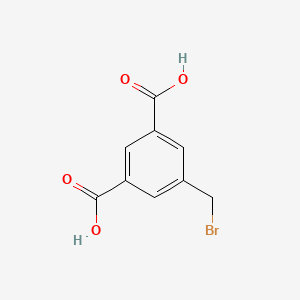
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
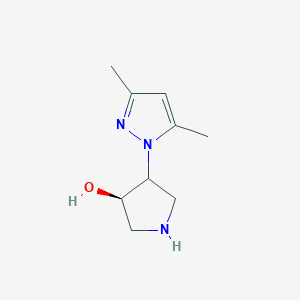
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)
![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
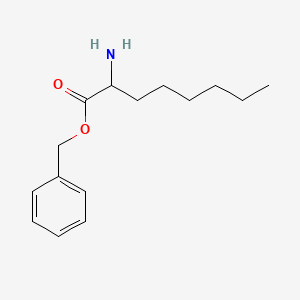
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)
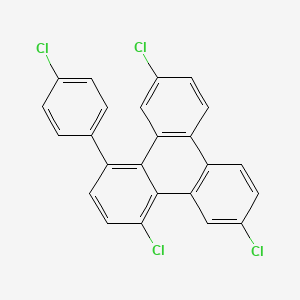

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B13365539.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)
